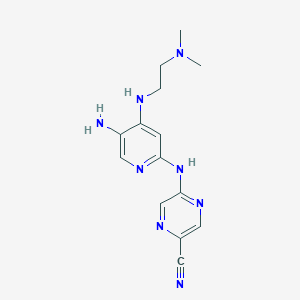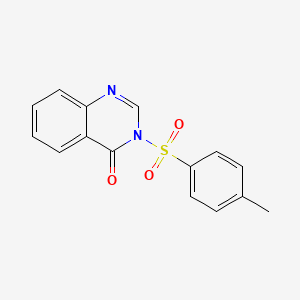
2-((4-Chlorophenyl)sulfonyl)-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((4-Chlorophenyl)sulfonyl)-1H-indole is an organic compound that belongs to the class of sulfonyl indoles This compound is characterized by the presence of a sulfonyl group attached to an indole ring, which is further substituted with a 4-chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Chlorophenyl)sulfonyl)-1H-indole typically involves the reaction of 4-chlorobenzenesulfonyl chloride with indole in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile. The base, often triethylamine or pyridine, facilitates the nucleophilic substitution reaction, leading to the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature and pressure, are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-((4-Chlorophenyl)sulfonyl)-1H-indole undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form sulfinyl derivatives.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid are employed under acidic conditions
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfinyl derivatives.
Substitution: Halogenated or nitrated indole derivatives
Scientific Research Applications
2-((4-Chlorophenyl)sulfonyl)-1H-indole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation
Industry: Utilized in the development of new materials and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-((4-Chlorophenyl)sulfonyl)-1H-indole involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, such as kinases, which play a crucial role in cell signaling and proliferation. By inhibiting these enzymes, the compound can disrupt the growth and survival of cancer cells. Additionally, it may interact with microbial cell membranes, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
- 2-((4-Bromophenyl)sulfonyl)-1H-indole
- 2-((4-Methylphenyl)sulfonyl)-1H-indole
- 2-((4-Nitrophenyl)sulfonyl)-1H-indole
Uniqueness
2-((4-Chlorophenyl)sulfonyl)-1H-indole is unique due to the presence of the 4-chlorophenyl group, which imparts distinct chemical and biological properties. This substitution enhances its reactivity and potential as a pharmacological agent compared to other similar compounds .
Properties
Molecular Formula |
C14H10ClNO2S |
|---|---|
Molecular Weight |
291.8 g/mol |
IUPAC Name |
2-(4-chlorophenyl)sulfonyl-1H-indole |
InChI |
InChI=1S/C14H10ClNO2S/c15-11-5-7-12(8-6-11)19(17,18)14-9-10-3-1-2-4-13(10)16-14/h1-9,16H |
InChI Key |
WZBXTACDHZWODR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-((1,4-Diazepan-1-yl)sulfonyl)benzo[d]thiazole](/img/structure/B11836640.png)


![4-(3-fluoro-4-nitrophenoxy)-5-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11836662.png)
![6-Chloro-7-{[2-(chloromethyl)phenyl]methyl}-7H-purine](/img/structure/B11836663.png)


![2'-(Cyclohexylethynyl)-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B11836685.png)

![6-Chloro-3-(6-chloropyrazin-2-yl)imidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B11836699.png)

![Spiro[piperidine-4,4'-pyrido[2,3-d][1,3]oxazin]-2'(1'H)-one dihydrochloride](/img/structure/B11836712.png)
